molecular formula C14H18FNO4 B14112495 Diethyl 2-[(4-fluorobenzyl)amino]malonate

Diethyl 2-[(4-fluorobenzyl)amino]malonate

Cat. No.: B14112495
M. Wt: 283.29 g/mol
InChI Key: KREYNZUNBTWIEH-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-fluorobenzyl)amino]malonate is an organic compound with the molecular formula C14H18FNO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorobenzylamino group and two ethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-fluorobenzyl)amino]malonate typically involves the alkylation of diethyl malonate with 4-fluorobenzylamine. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from diethyl malonate. The enolate ion then undergoes nucleophilic substitution with 4-fluorobenzylamine to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-fluorobenzyl)amino]malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-[(4-fluorobenzyl)amino]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-fluorobenzyl)amino]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the 4-fluorobenzyl group can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[(4-fluorobenzyl)amino]malonate is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

IUPAC Name

diethyl 2-[(4-fluorophenyl)methylamino]propanedioate

InChI

InChI=1S/C14H18FNO4/c1-3-19-13(17)12(14(18)20-4-2)16-9-10-5-7-11(15)8-6-10/h5-8,12,16H,3-4,9H2,1-2H3

InChI Key

KREYNZUNBTWIEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NCC1=CC=C(C=C1)F

Origin of Product

United States

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